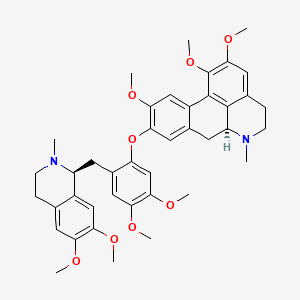

Thalicarpine

Description

Propriétés

Numéro CAS |

5373-42-2 |

|---|---|

Formule moléculaire |

C41H48N2O8 |

Poids moléculaire |

696.8 g/mol |

Nom IUPAC |

(6aS)-9-[2-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-4,5-dimethoxyphenoxy]-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |

InChI |

InChI=1S/C41H48N2O8/c1-42-12-10-23-16-32(44-3)34(46-5)20-27(23)29(42)15-26-19-33(45-4)36(48-7)22-31(26)51-37-18-25-14-30-39-24(11-13-43(30)2)17-38(49-8)41(50-9)40(39)28(25)21-35(37)47-6/h16-22,29-30H,10-15H2,1-9H3/t29-,30-/m0/s1 |

Clé InChI |

ZCTJIMXXSXQXRI-KYJUHHDHSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC |

SMILES isomérique |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC |

SMILES canonique |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC |

Apparence |

Solid powder |

melting_point |

160.5 °C |

Autres numéros CAS |

5373-42-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Thalicarpine; taliblastine; thaliblastin; thalicarpin. |

Origine du produit |

United States |

Detailed Research Findings

Total Synthesis Approaches

Aporphine (B1220529) Ring System Elaboration

The elaboration of the aporphine ring system within the synthesis of this compound was considered a more challenging aspect compared to the construction of the benzylisoquinoline segment. Hernandaline (B157874) was often selected as a primary synthetic target because its aporphine portion is structurally duplicated in this compound, and it possesses a formyl group suitable for later attachment of an isoquinoline (B145761) moiety.

One method for obtaining the aporphine precursor involved the condensation of a diaryl ether with a 3,4-dihydroisoquinolinium salt. This was achieved through a Robinson-Hope type synthesis, with effective results obtained using sodium hydride in N,N-dimethylacetamide, where traditional sodium ethoxide in ethanol (B145695) proved less successful.

Modern approaches to synthesizing aporphine alkaloids frequently employ electrophilic aromatic substitution (EAS) chemistry to establish the tetrahydroisoquinoline (THIQ) core, followed by an intramolecular phenol (B47542) arylation to form the natural product scaffold. Another highly efficient strategy involves the direct intramolecular C-H arylation of unactivated arenes, which can generate the aporphine skeleton in yields up to 99% using catalytic amounts of catalyst.

Biotransformation and Microbial Conversion Studies

Microbial transformation studies are valuable for understanding the metabolic fate of complex natural compounds like this compound. These studies serve several purposes: providing quantities of potentially active metabolites, preparing difficult-to-synthesize metabolites for use as analytical standards, and elucidating important pathways of bioactivation, bioinactivation, and cytotoxicity that may also occur in mammalian systems nih.gov.

Microbial Transformations of this compound

Among the various microorganisms screened for their ability to transform this compound, Streptomyces punipalus (NRRL 3529) has been identified as a key organism nih.gov. This bacterium consistently yields metabolites from this compound, making it a focus for preparative scale fermentation studies nih.gov.

Identification of Microbial Metabolites (e.g., hernandalinol)

Streptomyces punipalus (NRRL 3529) is known to convert this compound into (+)-hernandalinol nih.gov. The structure of (+)-hernandalinol was determined using spectroscopic methods and confirmed by synthesis from the known alkaloid hernandaline nih.gov. Hernandaline itself serves as an intermediate in this biotransformation pathway nih.gov.

Another observed metabolic pathway for this compound is N-demethylation, which has been reported in rat hepatic S9 fractions in the presence of an NADPH-generating system.

Proposed Biotransformation Mechanisms

The biotransformation of this compound to (+)-hernandalinol by Streptomyces punipalus is proposed to occur through a specific mechanism involving oxidative cleavage nih.gov. This unusual reaction likely proceeds via the oxidative cleavage of the isoquinoline ring from this compound, which forms hernandaline as an intermediate nih.gov. Subsequently, hernandaline undergoes further reduction to yield (+)-hernandalinol nih.gov. This mechanism highlights the capacity of microbial systems to perform complex chemical modifications on natural products.

Compound Names and PubChem CIDs

Pharmacological Spectrum and Preclinical Efficacy of Thalicarpine

Anticancer Activities

Thalicarpine exhibits a broad range of anticancer activities, primarily through its ability to induce cytotoxicity in diverse cancer cell types.

In Vitro Cytotoxicity on Various Cancer Cell Lines

The in vitro cytotoxic effects of this compound have been extensively studied across numerous cancer cell lines, highlighting its potential as an anticancer agent.

Effects on Carcinoma Cell Lines (e.g., KB, Walker 256, ovarian, human colon, liver, NSCLC, MGC, LCC, HeLa)

This compound and its derivatives have shown promising cytotoxicity against various carcinoma cell lines. For instance, (+)-thalifaberine has demonstrated cytotoxicity against Walker-256 carcinoma cells. mdpi.comnih.gov Another derivative, (+)-thalifarazine, exhibited cytotoxicity against human KB, HCT-8 colon tumor, and A-549 lung carcinoma (NSCLC) cell lines. mdpi.comnih.gov

The aporphine (B1220529)–protoberberine dimer, acutiaporberine, has shown cytotoxicity against human carcinoma cell lines including NSCLC (IC50 = 80 µg/mL), MGC (IC50 = 65 µg/mL), LCC (IC50 = 60 µg/mL), and HeLa (IC50 = 37 µg/mL). nih.govproquest.com It also induced apoptosis in the human metastatic lung cancer cell line 95-D and the human non-small cell lung cancer cell line PLA-801. nih.govproquest.com

| Cell Line Type | Specific Cell Line | Compound | Observed Effect | Reference |

| Carcinoma | Walker-256 | (+)-thalifaberine | Cytotoxicity | mdpi.comnih.gov |

| Carcinoma | KB | (+)-thalifarazine | Cytotoxicity (ED50 = 1.5 µg/mL) | mdpi.comnih.gov |

| Carcinoma | HCT-8 (colon tumor) | (+)-thalifarazine | Cytotoxicity (ED50 = 430 µg/mL) | mdpi.comnih.gov |

| Carcinoma | A-549 (lung carcinoma/NSCLC) | (+)-thalifarazine | Cytotoxicity (ED50 = 6.53 µg/mL) | mdpi.comnih.gov |

| Carcinoma | NSCLC | Acutiaporberine | Cytotoxicity (IC50 = 80 µg/mL) | nih.govproquest.com |

| Carcinoma | MGC | Acutiaporberine | Cytotoxicity (IC50 = 65 µg/mL) | nih.govproquest.com |

| Carcinoma | LCC | Acutiaporberine | Cytotoxicity (IC50 = 60 µg/mL) | nih.govproquest.com |

| Carcinoma | HeLa | Acutiaporberine | Cytotoxicity (IC50 = 37 µg/mL) | nih.govproquest.com |

Effects on Leukemia Cell Lines (e.g., L1210, P-388, HL-60)

This compound and its related compounds have demonstrated significant activity against leukemia cell lines. (+)-thalifalandine exhibited significant cytotoxicity against P-388 and L-1210 leukemia cells with IC50 values ranging from 0.7–1.8 μg/mL. mdpi.comnih.gov (+)-thalifarazine also showed cytotoxicity against murine P-388 and L-1210 lymphocytic leukemia cell lines, with ED50 values of 3.75 and 5.69 μg/mL, respectively. mdpi.comnih.gov

Additionally, several dimeric aporphines showed cytotoxicity against the P-388 cell line, with ED50 values in the range of 1.0–1.5 μg/mL. nih.govproquest.com this compound has also been reported to inhibit macromolecular biosynthesis in cultured L1210 mouse leukemia cells. researchgate.net The antiproliferative activities of various this compound derivatives, including (+)-thalifaberine, (+)-thalifabatine, (+)-thalifaronine, and (+)-thalicultratines A–K, were assessed against human leukemia HL-60 cell lines, showing growth inhibitory activity with IC50 values in the ranges of 1.01–5.05 and 2.47–18.66 μM. mdpi.comnih.govproquest.com The aporphine–phenyl dimer thaliculine showed weak cytotoxicity against the HL-60 cell line with an IC50 value of 31.40 μM. nih.govproquest.comresearchgate.net

| Cell Line Type | Specific Cell Line | Compound | Observed Effect | Reference |

| Leukemia | P-388 | (+)-thalifalandine | Significant cytotoxicity (IC50 = 0.7–1.8 μg/mL) | mdpi.comnih.gov |

| Leukemia | L1210 | (+)-thalifalandine | Significant cytotoxicity (IC50 = 0.7–1.8 μg/mL) | mdpi.comnih.gov |

| Leukemia | P-388 | (+)-thalifarazine | Cytotoxicity (ED50 = 3.75 μg/mL) | mdpi.comnih.gov |

| Leukemia | L1210 | (+)-thalifarazine | Cytotoxicity (ED50 = 5.69 μg/mL) | mdpi.comnih.gov |

| Leukemia | P-388 | Dimeric aporphines | Cytotoxicity (ED50 = 1.0–1.5 μg/mL) | nih.govproquest.com |

| Leukemia | L1210 | This compound | Inhibition of macromolecular biosynthesis | researchgate.net |

| Leukemia | HL-60 | (+)-thalifaberine, (+)-thalifabatine, (+)-thalifaronine, (+)-thalicultratines A–K | Growth inhibitory activity (IC50 = 1.01–5.05 μM and 2.47–18.66 μM) | mdpi.comnih.govproquest.com |

| Leukemia | HL-60 | Thaliculine | Weak cytotoxicity (IC50 = 31.40 μM) | nih.govproquest.comresearchgate.net |

Cytotoxicity against Cisplatin-Resistant Cell Lines

This compound (also known as thaliblastine, TBL; NSC-68075) has been investigated for its cytotoxicity in cisplatin-sensitive and cisplatin-resistant cell lines. In a study using DDP-sensitive (O-342) and -resistant (O-342/DDP) rat ovarian tumor cell lines, the 50% inhibitory dose (ID50) of this compound was found to be 39.3 µg/ml in the sensitive line and 27.3 µg/ml in the resistant line. nih.gov This indicates that this compound maintained its cytotoxic effect in cisplatin-resistant cells. Furthermore, simultaneous exposure of O-342 cells to cisplatin (B142131) and this compound showed a significant superiority over cisplatin alone. nih.gov this compound has been noted for its mechanism of reversing multidrug resistance (MDR) in various resistant cell lines, including cisplatin-resistant rat ovarian tumor cells, an Adriamycin-resistant human breast cancer cell line (MCF/AdR), multidrug-resistant human colon carcinoma cells, multidrug-resistant mouse lymphoma cells, and doxorubicin (B1662922) (DOX)-resistant HL-60 human acute myeloid leukemia (HL-60/DOX). nih.govproquest.com

| Cell Line Type | Specific Cell Line | Compound | Observed Effect | Reference |

| Ovarian Tumor | O-342 (Cisplatin-sensitive) | This compound | ID50 = 39.3 µg/ml | nih.gov |

| Ovarian Tumor | O-342/DDP (Cisplatin-resistant) | This compound | ID50 = 27.3 µg/ml | nih.gov |

| Various | Cisplatin-resistant rat ovarian tumor cells, Adriamycin-resistant human breast cancer cell line (MCF/AdR), multidrug-resistant human colon carcinoma cells, multidrug-resistant mouse lymphoma cells, doxorubicin (DOX)-resistant HL-60 human acute myeloid leukemia (HL-60/DOX) | This compound | Reversing multidrug resistance (MDR) | nih.govproquest.com |

Other Biological Activities

Beyond its antitumor properties, this compound and related compounds from the Thalictrum genus have been investigated for other biological activities.

Compounds derived from the Thalictrum genus, including this compound, are suggested to possess anti-inflammatory properties wikipedia.org. These properties could be beneficial in the treatment of inflammatory diseases wikipedia.org. However, specific detailed research findings on the mechanisms or direct in vivo anti-inflammatory efficacy of this compound itself are limited in the available information.

This compound demonstrates notable antimicrobial and antibacterial effects wikipedia.org. Its antimicrobial activity has been tested against various Gram-positive and Gram-negative bacteria. Studies have shown that this compound is active against Mycobacterium smegmatis. Furthermore, a synergistic antibacterial effect was observed when this compound was used in combination with titanium dioxide (TiO2) nanoparticles, leading to the destruction of bacteria such as Escherichia coli, Bacillus cereus, and Staphylococcus aureus.

Table 1: Antimicrobial Effects of this compound

| Microorganism Tested | Effect Observed | Reference |

| Escherichia coli | Destroyed (especially in combination with TiO2 nanoparticles) | |

| Bacillus cereus 1095 | Destroyed (especially in combination with TiO2 nanoparticles) | |

| Staphylococcus aureus | Destroyed (especially in combination with TiO2 nanoparticles) | |

| Mycobacterium smegmatis | Active against |

This compound has been observed to possess hypotensive activity. Studies in rabbits have demonstrated this hypotensive effect. It has been noted that rapid administration of this compound can induce adverse effects such as hypotension in laboratory animals, whereas slow intravenous injection does not produce these effects fishersci.com. Hypotension has also been reported as a less frequent observation in human clinical trials.

Analgesic and Muscle Relaxant Properties

This compound belongs to the class of isoquinoline (B145761) alkaloids, a group of natural compounds recognized for a wide array of biological activities, including analgesic and muscle relaxant effects. researchgate.netamazonaws.com While the isoquinoline alkaloid class generally exhibits these properties, specific detailed research findings focusing solely on this compound's direct analgesic or muscle relaxant efficacy with quantitative data in preclinical models are not extensively documented in the available literature. Studies often highlight the broader pharmacological spectrum of isoquinoline alkaloids, suggesting potential for such effects within the class. researchgate.netamazonaws.com

Antifibrillatory Effects

Similar to its analgesic and muscle relaxant properties, the antifibrillatory effects are broadly attributed to the class of isoquinoline alkaloids, to which this compound belongs. amazonaws.com However, specific detailed research findings or quantitative data directly demonstrating this compound's antifibrillatory activity in isolated studies are not explicitly available within the provided research. The general classification of isoquinoline alkaloids suggests a potential for such an effect, but direct experimental evidence for this compound specifically requires further dedicated investigation.

Antiprotozoal Activities

This compound, as an aporphine benzylisoquinoline alkaloid, is part of a chemical class known to possess antiprotozoal properties. mdpi.comresearchgate.net Isoquinoline alkaloids, in general, are reported to have antiprotozoal effects. amazonaws.com Investigations have included this compound in screenings against protozoan parasites. For instance, this compound was among anticancer compounds assessed for their ability to suppress Trypanosoma cruzi-infected mice. However, specific quantitative data, such as IC50 values or detailed inhibition percentages for this compound against particular protozoal species (e.g., Leishmania, Trypanosoma, or Plasmodium), are not explicitly detailed in the currently available search results. While other alkaloids from the Thalictrum genus or related bisbenzylisoquinolines have shown potent antiprotozoal activities (e.g., northalrugosidine against Leishmania donovani promastigotes with an IC50 of 0.28 µM researchgate.netresearchgate.net), direct, specific data for this compound's antiprotozoal efficacy remains limited in the provided context.

Anti-platelet Aggregation Activity

This compound has demonstrated anti-platelet aggregation activity in preclinical studies. In investigations involving alkaloids isolated from the trunk bark of Hernandia nymphaeifolia, this compound exhibited 65% inhibition of platelet aggregation at a concentration of 100 µM. researchgate.netrsc.orgresearchgate.netisciii.es It is important to note that at this same concentration (100 µM), this compound also caused cell lysis. researchgate.netisciii.es When compared to other alkaloids found in Hernandia nymphaeifolia, such as oxohernagine and laurotetanine (B1674567), this compound's inhibitory effect was less potent; oxohernagine showed 90% inhibition, and laurotetanine exhibited 87% inhibition, both at 100 µM, without reported cell lysis at this concentration. researchgate.netisciii.es

Table 1: Anti-platelet Aggregation Activity of Alkaloids from Hernandia nymphaeifolia at 100 µM

| Compound | Inhibition of Platelet Aggregation (%) | Notes |

| Oxohernagine | 90 | Most potent |

| Laurotetanine | 87 | Highly potent |

| This compound | 65 | Caused cell lysis at this concentration |

Mechanisms of Action of Thalicarpine

Modulation of Cellular Processes

Effects on Macromolecular Biosynthesis

Inhibition of RNA Synthesis

Thalicarpine has been shown to significantly inhibit RNA synthesis. Studies in cultured L1210 mouse leukemia cells, for instance, demonstrated that a concentration of 100 µM this compound led to a marked inhibition of uridine (B1682114) incorporation into RNA within 20 minutes. aacrjournals.org This inhibition of RNA synthesis was found to be nearly reversible upon removal of the compound from the cellular environment. aacrjournals.org Furthermore, analysis of RNA from inhibited cells indicated a deficiency across all RNA species, particularly in rapidly labeled, heterogeneously sedimenting RNA. aacrjournals.org This characteristic distinguishes this compound from other antineoplastic agents like camptothecin, as this compound exhibits a non-specific pattern of RNA synthesis inhibition and does not combine with or degrade DNA in the same manner. aacrjournals.org

Table 1: Impact of this compound on RNA Synthesis in L1210 Cells

| Parameter | Observation (100 µM this compound) | Reversibility upon Wash | Reference |

| Uridine incorporation into RNA | Significant inhibition within 20 min | Nearly reversed | aacrjournals.org |

| RNA species affected | Deficiency in all species, especially rapidly labeled, heterogeneously sedimenting RNA | N/A | aacrjournals.org |

| Comparison to Camptothecin | Non-specific inhibition pattern; does not combine with or degrade DNA | N/A | aacrjournals.org |

Inhibition of Protein Synthesis

Beyond its effects on RNA, this compound also profoundly inhibits protein synthesis. Research indicates that this compound prevents protein production in various cell lines, including monolayer KB cells, Walker 256 carcinoma cells in rats, and cultured L1210 cells. amazonaws.comaacrjournals.org The inhibition of protein synthesis is believed to occur at an early stage of the biosynthetic pathway. amazonaws.comaacrjournals.org Notably, this compound's mechanism differs from that of puromycin, as it does not appear to cause the premature release of nascent peptides. aacrjournals.org

Impact on Nucleotide Triphosphate Biosynthesis

This compound has been observed to interfere with the early steps of nucleotide triphosphate (NTP) biosynthesis. amazonaws.comaacrjournals.org Investigations into the intracellular nucleotide pools of L1210 cells revealed that in the presence of this compound, thymidine (B127349) accumulates as thymidine diphosphate (B83284) (TDP) and thymidine triphosphate (TTP). aacrjournals.org Additionally, the uptake of uridine was noted to decrease at a concentration of 100 µM this compound. aacrjournals.org These findings suggest that this compound's effect on DNA synthesis could be mediated by blocking nucleotide triphosphate incorporation or nucleoside phosphorylation, or by stimulating phosphorylase or nucleosidase activity. aacrjournals.org

Table 2: Effects of this compound on Nucleotide Metabolism in L1210 Cells

| Metabolite/Process | Observation (100 µM this compound) | Potential Mechanism | Reference |

| Thymidine | Accumulates as TDP and TTP | Block in nucleotide triphosphate incorporation or nucleoside phosphorylation, or stimulation of phosphorylase/nucleosidase activity | aacrjournals.org |

| Uridine uptake | Appears to decrease | N/A | aacrjournals.org |

| Overall NTP synthesis | Inhibition of early steps | N/A | amazonaws.comaacrjournals.org |

DNA Damage Induction

Single-Strand Break Formation

One of the reported mechanisms contributing to DNA damage induction by this compound is the formation of DNA single-strand breaks (SSBs). amazonaws.com SSBs are common forms of DNA lesions that can arise from various endogenous and exogenous factors, including oxidative damage, intermediates of base excision repair, or incomplete processing by topoisomerase I. nih.govmdpi.commdpi.com The presence of SSBs can lead to significant cellular consequences, such as replication stress, transcriptional stalling, and the activation of poly(ADP-ribose) polymerase (PARP) enzymes. mdpi.com

Molecular Target Interactions

The diverse actions of this compound are underpinned by its interactions with various molecular targets within cells. Computational studies have provided insights into some of these interactions. amazonaws.com

Efflux Pump Modulation

A significant molecular target for this compound is p-glycoprotein, a well-known multidrug resistance (MDR) efflux pump. amazonaws.comnih.gov this compound has been shown to bind to and inhibit p-glycoprotein, thereby modulating its efflux activity. amazonaws.comnih.gov Efflux pumps play a critical role in cellular resistance mechanisms by actively transporting a wide range of substrates, including toxic compounds and chemotherapeutic agents, out of the cell. mdpi.complos.orgmdpi.com The inhibition of these pumps by compounds like this compound can potentially overcome drug resistance in certain contexts, although the specific impact can vary depending on the cell line and the particular resistance mechanisms involved. nih.gov

Table 3: Key Molecular Targets of this compound

| Target Class | Specific Target(s) | Type of Interaction/Effect | Reference |

| Efflux Pump | p-glycoprotein | Binding and Inhibition | amazonaws.comnih.gov |

| Receptors/Enzymes | Procaspase7, Protein Kinase B (PKB), VEGFR2 | Inhibitory activity (computational) | amazonaws.com |

Structure Activity Relationship Sar Studies of Thalicarpine and Its Derivatives

Identification of Key Structural Features for Biological Activity

Thalicarpine is characterized as an aporphine-benzylisoquinoline alkaloid, a dimeric structure where an aporphine (B1220529) unit is linked to a benzylisoquinoline moiety. proquest.comamazonaws.com A critical structural feature for this compound's biological activity is its ether linkage, specifically positioned between C9 of the aporphine unit and C10' of the benzylisoquinoline moiety. mdpi.com This linkage is characteristic of the "this compound type" within the reticuline-reticuline dimer classification of aporphine-benzylisoquinoline dimeric alkaloids. proquest.comnih.gov

The absolute configurations, particularly the (6aS, 1′S) configuration, are commonly observed in active this compound-type dimers. nih.gov Furthermore, the presence of oxygenated substituents, such as hydroxy or methoxy (B1213986) groups, at specific positions on both the aporphine and benzylisoquinoline units is significant. On the aporphine moiety, these are typically found at C1, C2, C9, and C10, with some compounds also featuring them at C3. nih.gov On the 1-benzyltetrahydroisoquinoline unit, oxygenated substituents are often present at C6' and C7', and sometimes at C5'. nih.gov

The primary mechanism of action identified for this compound involves its ability to bind to and inhibit p-glycoprotein, a crucial multidrug resistance efflux pump. nih.govamazonaws.comsemanticscholar.orgresearchgate.net Beyond this, this compound has been shown to induce single-strand breaks in DNA and to arrest cancer cells in either the G1 or G2/M phase of the cell cycle. amazonaws.com These diverse modes of action contribute to its chemotherapeutic activity. amazonaws.com

Impact of Structural Modifications on Pharmacological Activities

While specific detailed modifications of this compound itself and their direct comparative impact on activity are not extensively detailed in the provided literature snippets, the general principles of SAR indicate that even subtle changes to a molecule's structure can profoundly alter its biological activity. numberanalytics.com For alkaloids, the presence and positioning of functional groups like methoxy and hydroxy groups are known to be important for their anticancer properties. nih.govmdpi.com

Research into synthetic analogs of this compound has been undertaken to better understand its SAR. nih.gov Although the specific details of these modifications and their resulting activities are not provided, the broader context of natural product drug development highlights that structural modifications often aim to enhance solubility, efficiency, or stability. phcogrev.com The planarity of aromatic structures, a feature found in some alkaloids, can facilitate DNA intercalation, thereby interfering with cellular replication machinery. phcogrev.com

The following table summarizes the cytotoxic activities of some dimeric aporphinoid alkaloids, demonstrating how structural variations within this class lead to different potencies against various cancer cell lines.

Table 1: Cytotoxicity of Selected Dimeric Aporphinoid Alkaloids

| Compound Name | Cell Line | Activity (IC50/ED50) |

| (+)-Thalifalandine (18) | P-388 leukemia | 0.7–1.8 μg/mL |

| L-1210 leukemia | 0.7–1.8 μg/mL | |

| (+)-Thalifarazine (17) | Human KB | 1.5 μg/mL |

| HCT-8 colon tumor | 430 μg/mL | |

| A-549 lung carcinoma | 6.53 μg/mL | |

| Murine P-388 lymphocytic leukemia | 3.75 μg/mL | |

| L-1210 lymphocytic leukemia | 5.69 μg/mL | |

| Thalicultratine C (3) | HL-60 cells | 1.06 μM |

| (+)-Thalifaberine (8) | Walker-256 carcinoma cells | Cytotoxicity reported |

Comparative SAR with Related Aporphinoid Alkaloids and Dimeric Forms

This compound is a prominent example of a bisbenzylisoquinoline alkaloid, a class of dimeric aporphines. nih.govproquest.com These dimeric alkaloids are broadly categorized based on the nature of their tetrahydroisoquinoline moieties (S-reticuline or S-coclaurine) and the specific location of the ether linkage connecting the two halves. proquest.comnih.gov this compound itself falls into the reticuline-reticuline dimer type. proquest.comnih.gov

Other notable dimeric forms include the thalifaberine (B13768888) type, where the ether bond is located between C8 of the aporphine unit and C12' of the benzylisoquinoline moiety. nih.gov Compounds like (+)-thalifaberine, (+)-thalifaberidine, and (+)-thalifasine, belonging to this type, have demonstrated cytotoxicity against Walker-256 carcinoma cells and significant antimalarial activities against both chloroquine-sensitive (D-6) and chloroquine-resistant (W-2) clones of Plasmodium falciparum. nih.gov Thalifaboramine derivatives also exhibited antimalarial activity. nih.gov

The following table details the antimalarial activities of some dimeric aporphinoid alkaloids:

Table 2: Antimalarial Activity of Selected Dimeric Aporphinoid Alkaloids

| Compound Name | Plasmodium falciparum Clone | Activity (ED50) |

| (+)-Thalifasine (12) | Chloroquine-sensitive (D-6) | 238 ng/mL |

| Chloroquine-resistant (W-2) | 49.3 ng/mL | |

| Thalifaboramine derivatives (22-23, 26) | Chloroquine-sensitive (D-6) | 112–176 ng/mL |

| Chloroquine-resistant (W-2) | 10.2–24.2 ng/mL |

Beyond dimeric forms, monomeric aporphine alkaloids, such as Aporphine, Thaliporphine, and Apomorphine, also exhibit a spectrum of biological activities. These include antipsychotic, antinociceptive, anticonvulsant, antioxidant, anti-parasitic, and anticancer properties. wikipedia.orgontosight.ainih.gov For instance, certain aporphine derivatives have been shown to intercalate into DNA and inhibit topoisomerase activity, contributing to their antiparasitic effects. wikipedia.org The antiproliferative and cytotoxic effects of aporphine-containing extracts have also been reported. wikipedia.org Other bisbenzylisoquinoline alkaloids like Cepharanthine and Fangchinoline are known for their anti-tumor and antiviral activities. nih.govnih.govresearchgate.net

Computational Approaches to SAR

Computational methods are increasingly integral to SAR studies, offering powerful tools for understanding and predicting the biological activities of compounds like this compound. numberanalytics.comnih.gov

Molecular docking simulations have been employed to investigate the molecular mechanism of this compound's anticancer action. These studies have indicated that this compound molecules exhibit higher binding affinity values compared to the native ligands of the procaspase 7 receptor, suggesting that an inhibitory mechanism involving this receptor contributes to its anticancer effects. amazonaws.com

Beyond docking, a range of computational techniques are utilized in drug design and SAR analysis:

Prediction of Activity Spectra for Substances (PASS) : This method helps in assessing the potential biological activities of selected alkaloids, providing insights into whether a compound is likely to be active or inactive against a particular target. nih.gov

Molecular Electrostatic Potentials Surface (MEPS) : MEPS analysis helps visualize the charge distribution around a molecule, which is crucial for understanding its interactions with biological targets. nih.gov

Molecular Dynamics Simulation (MDS) : MDS provides dynamic insights into the interactions between molecules and their biological targets, offering a more comprehensive understanding than static docking poses. nih.gov

ADMET Analysis : Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics are predicted computationally to assess the drug-likeness and pharmacokinetic profile of potential lead compounds. nih.gov

Density Functional Theory (DFT) : DFT is used to evaluate the chemical stability and electrical characteristics of molecules, providing fundamental insights into their reactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish mathematical relationships between chemical structures and their biological activities, enabling the prediction of activity for new compounds. numberanalytics.com

Molecular Similarity Techniques : These techniques are applied for SAR exploration and target prediction by identifying compounds with similar structural features and, consequently, similar biological activities. mdpi.com

These computational approaches complement experimental SAR studies, accelerating the identification and optimization of compounds with desired pharmacological properties. numberanalytics.com

Pharmacokinetics and Metabolism Research on Thalicarpine

Metabolic Pathways Identification

N-demethylation

N-demethylation represents a significant metabolic pathway for thalicarpine. This process involves the removal of a methyl group from a nitrogen atom within the this compound structure. In in vitro studies utilizing rat hepatic S9 fraction in the presence of an NADPH-generating system, N-demethylation was identified as one of the metabolic routes for this compound. A specific metabolite, N-desmethyl this compound (M1), was formed through this pathway, accounting for approximately 6% of the sample in one investigation nih.gov.

Aporphine (B1220529) Ring Oxidation

Oxidation of the aporphine ring is another identified metabolic pathway for this compound nih.govnih.govnih.gov. This process leads to the formation of oxidized metabolites on the aporphine moiety. Research has indicated the production of three minor keto/hydroxy metabolites (M2, M3, and M4) via this pathway, with each typically representing 2-7% of the sample nih.gov.

Benzylic Oxidation/Reduction

Benzylic oxidation/reduction constitutes a crucial Phase I metabolic pathway for this compound nih.govnih.govnih.gov. This type of reaction occurs at the carbon atom directly attached to an aromatic ring, which is known as the benzylic position, and can involve either oxidation or reduction processes. Studies have revealed that this pathway yields a major metabolite (M6), contributing approximately 28% of the sample, along with three minor metabolites (M5, M7, and M8), each accounting for about 2-3% nih.gov. Additionally, glaziovine (B1671578) glucuronide was identified as a metabolite in urine samples, suggesting a potential role for glucuronidation (a Phase II metabolism) in this compound's elimination, although the primary focus of the cited research is on Phase I pathways nih.gov.

Table 1: Summary of this compound Metabolites and Their Proportions

| Metabolic Pathway | Metabolite Designation | Proportion (% of sample) |

| N-demethylation | N-desmethyl this compound (M1) | ~6% |

| Aporphine Ring Oxidation | Keto/hydroxy metabolites (M2-M4) | 2-7% each |

| Benzylic Oxidation/Reduction | Major benzylic metabolite (M6) | ~28% |

| Benzylic Oxidation/Reduction | Minor benzylic metabolites (M5, M7, M8) | 2-3% each |

Metabolite Profiling and Identification Using Advanced Analytical Methods

The identification and profiling of this compound and its metabolites have relied on advanced analytical techniques to elucidate their structures and quantify their presence in biological matrices nih.gov. Atmospheric Pressure Ionization Mass Spectrometry (API-MS/MS) has been specifically employed for the identification of this compound and its metabolites nih.govnih.gov.

Beyond API-MS/MS, a range of sophisticated analytical methods are routinely utilized in metabolite profiling and structural elucidation studies. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for detecting and characterizing both major and minor metabolites due to its sensitivity and precision. These techniques provide accurate mass measurements and fragmentation patterns crucial for structural identification. Nuclear Magnetic Resonance (NMR) spectroscopy is another essential method, offering detailed structural information that complements mass spectrometry data, enabling definitive structural elucidation. The combination of these analytical platforms allows for comprehensive metabolite profiling, providing insights into the biotransformation pathways of compounds like this compound in complex biological samples.

Toxicology and Safety Profile in Preclinical and Clinical Contexts

Preclinical Toxicology Assessments

Preclinical studies on Thalicarpine (NSC 68075) involved a range of animal models, including mice, rats, cats, hamsters, dogs, and monkeys, to assess its toxicological and pharmacological properties. mdpi.comresearchgate.net Studies by Palm et al. specifically investigated the preclinical toxicology and physiological disposition of this compound in mice, hamsters, and dogs. toxicology.org

In mice, the single-dose intraperitoneal (ip) LD50 value for this compound was determined to be 247.2 mg/kg, while the oral (po) LD50 was 1542.5 mg/kg. toxicology.org In dogs, a daily dose of 3.5 mg/kg administered for five consecutive days elicited vomiting but was otherwise tolerated without significant adverse side effects. A single dose of 5 mg/kg in dogs produced no overt toxic manifestations. toxicology.org Autopsy findings in dogs treated with this compound revealed hypoplasia of lymphoid tissues and bone marrow, fatty changes in the myocardium and hepatocytes, and degeneration of spermatogenic cells in one dog. toxicology.org

Beyond systemic toxicity, preclinical research also explored this compound's effects at the cellular level. It was found to inhibit protein synthesis in monolayer KB cells and Walker 256 carcinoma of rats. nih.govresearchgate.net Furthermore, this compound demonstrated inhibition of DNA, RNA, and protein synthesis in cultured L1210 cells. nih.govresearchgate.net In mice bearing S180 tumors, treatment with this compound at doses of 30 and 60 mg/kg led to a 48% and 83% inhibition, respectively, of thymidine (B127349) incorporation into DNA after 24 hours. researchgate.net In vitro studies also indicated that this compound, at relatively high concentrations (0.1–0.5 mM), inhibited rat liver microsomal aniline (B41778) hydroxylase activity. researchgate.net

Clinical Observations of Toxic Effects

This compound has undergone evaluation in both Phase I and Phase II clinical trials to determine its safety and efficacy in patients with advanced malignant diseases. researchgate.netnih.govnih.gov Common toxic effects observed in patients receiving weekly intravenous doses of this compound included nausea, electrocardiographic (ECG) changes, arm pain, and lethargy. nih.govoup.com Less frequent, but noted, effects included vomiting, tachycardia, hypotension, pain distant from the infusion site, urticaria, chills, diarrhea, and mydriasis. nih.govoup.com Notably, clinical trials indicated an absence of hematologic, hepatic, or renal toxicity associated with this compound. nih.gov

A Phase I clinical trial involving 36 patients provided more detailed insights into the dose-dependent toxic effects. nih.gov

Table 1: Summary of Clinical Toxic Effects of this compound in Phase I Trials

| Effect Category | Specific Effect | Incidence at 1400 mg/m² (Single Dose) | Incidence at 1100 mg/m²/week x 6 (Weekly Dose) |

| Central Nervous System | Depression | 7 out of 10 patients | 3 out of 8 patients |

| Lethargy | Common nih.govoup.com | Common nih.govoup.com | |

| Cardiovascular System | ECG changes (mainly T-wave flattening) | 5 out of 10 patients | 3 out of 8 patients |

| Hypotension | 2 out of 10 patients | 1 out of 8 patients | |

| Hypertension | 2 out of 10 patients | Not specified | |

| Arrhythmia (premature ventricular contractions) | 1 out of 10 patients | Not specified | |

| Tachycardia | Less frequent nih.govoup.com | Less frequent nih.govoup.com | |

| Gastrointestinal | Nausea and Vomiting | 2 out of 10 patients | Not specified |

| Diarrhea | Less frequent nih.govoup.com | Less frequent nih.govoup.com | |

| Musculoskeletal | Arm pain | 9 out of 10 patients | 7 out of 8 patients |

| Pain distant from infusion site | Less frequent nih.govoup.com | Less frequent nih.govoup.com | |

| Skin Reactions | Urticaria | Less frequent nih.govoup.com | Less frequent nih.govoup.com |

Central nervous system (CNS) effects were a notable aspect of this compound's toxicity profile. Lethargy was frequently observed as a common toxic effect in clinical trials. nih.govoup.com Furthermore, CNS depression was reported, affecting 7 out of 10 patients at a single dose of 1400 mg/m² and 3 out of 8 patients during weekly administration at 1100 mg/m²/week in a Phase I study. nih.govtandfonline.com

Cardiovascular system effects were among the common toxicities reported for this compound. Electrocardiographic (ECG) changes, predominantly T-wave flattening, were observed in 5 out of 10 patients at 1400 mg/m² and 3 out of 8 patients at 1100 mg/m²/week. nih.govoup.com Hypotension was noted in 2 out of 10 patients at the single 1400 mg/m² dose and 1 out of 8 patients at the weekly 1100 mg/m² dose. nih.gov Hypertension was also reported in 2 out of 10 patients at the 1400 mg/m² dose. nih.gov Additionally, arrhythmia, specifically premature ventricular contractions, occurred in 1 out of 10 patients at the 1400 mg/m² dose. nih.gov Tachycardia was reported as a less frequent cardiovascular effect. nih.govoup.com

Gastrointestinal disturbances were observed in patients treated with this compound. Nausea was identified as a common toxic effect. nih.gov Vomiting and diarrhea were also reported, though less frequently. nih.govoup.com In a Phase I trial, nausea and vomiting were experienced by 2 out of 10 patients at the 1400 mg/m² dose. nih.gov

Musculoskeletal pain was a prominent toxic effect. Arm pain was commonly reported by patients. nih.govoup.com Specifically, in the Phase I study, arm pain was observed in 9 out of 10 patients at the 1400 mg/m² dose and 7 out of 8 patients receiving 1100 mg/m²/week. nih.gov Pain distant from the infusion site was also noted as a less frequent effect. nih.govoup.com

Skin reactions were among the less frequent toxic effects associated with this compound administration. Urticaria, characterized by hives or skin rashes, was reported in some patients. nih.govoup.com

Ocular Effects (e.g., mydriasis)

Preclinical studies have identified mydriasis, or pupil dilation, as an acute toxicity associated with this compound administration. In studies involving rats and mice, mydriasis was observed alongside other acute toxicities such as ataxia, muscle weakness, convulsions, salivation, and respiratory disturbances. wikidata.org Furthermore, a single dose of this compound at 15.6 mg/kg in dogs also produced mydriasis, accompanied by increases in heart and respiratory rates. Higher doses of 31.3 and 62.6 mg/kg in dogs led to more severe cardiopulmonary effects in addition to mydriasis, with lethal outcomes at the highest dose. wikidata.org

Characterization of Non-Myelotoxicity

This compound has been characterized in preclinical research as a compound possessing a novel structure and notably, a lack of bone marrow toxicity. wikidata.org This characteristic suggests that, unlike many chemotherapeutic agents that often induce myelosuppression, this compound does not significantly impair bone marrow function, which is responsible for producing blood cells.

Clinical Development and Future Directions of Thalicarpine Research

Overview of Clinical Trial Phases and Outcomes

Thalicarpine has undergone clinical trial stages, primarily in the 1980s, for its potential as an anticancer agent. nih.govphcogrev.com A notable Phase II clinical trial evaluated this compound in fourteen previously treated patients with advanced malignant disease. nih.gov The drug was administered weekly as a constant 2-hour intravenous infusion at a dose of 1100 mg/m². nih.gov

The outcomes of this Phase II trial indicated common toxic effects such as nausea, electrocardiogram (ECG) changes, arm pain, and lethargy. nih.gov Less frequent effects included vomiting, tachycardia, hypotension, pain distant from the infusion site, urticaria, chills, diarrhea, and mydriasis. nih.gov Importantly, the trial reported no hematologic, hepatic, or renal toxicity. nih.gov Despite these observations, there were no complete or partial objective responses observed in the patients. nih.gov

Rationale for Clinical Trial Progression and Cessation

The progression of a drug through clinical trials is typically driven by demonstrated efficacy and an acceptable safety profile in earlier phases. Conversely, cessation can occur due to various factors, including lack of efficacy, unacceptable toxicity, or business/strategic decisions. clinicaltrialsarena.comrethinkingclinicaltrials.org

In the case of this compound, its clinical investigation was deemed unlikely to continue following the Phase II trial. nih.gov This decision was primarily driven by the absence of significant antitumor activity in humans observed during the trial. nih.gov While the drug exhibited a toxicity profile, the lack of objective responses indicated that it did not meet the efficacy thresholds required for further development as a standalone agent for the tested indications. nih.gov The Investigational New Drug (IND) application for this compound was subsequently closed. nih.gov

Clinical trial discontinuation can also be influenced by factors such as low accrual rates, which accounted for 25.4% of all terminated trials between 2010 and 2021, with oncology trials being particularly affected in Phase II. clinicaltrialsarena.com Other reasons for termination include lack of efficacy (7.3%), adverse events (3.9%), and product discontinuation (2.7%). clinicaltrialsarena.com For this compound, the primary driver for cessation was the observed ineffectiveness in achieving objective tumor responses. nih.gov

Current Research Interest and Therapeutic Potential

Despite its cessation in earlier clinical trials as a single agent, this compound continues to generate research interest, particularly in the context of its antineoplastic activity and potential in combination therapies. phcogrev.comresearchgate.net this compound is recognized as an anticancer alkaloid derived from trees, and studies on its mechanism of action and interaction with cancerous cells continue to be relevant for developing potent congeners. nih.govphcogrev.com

Current research highlights this compound's ability to inhibit P-glycoprotein, a key player in multidrug resistance (MDR) in cancer. nih.govmdpi.com This characteristic makes it a subject of interest for overcoming drug resistance, a major obstacle in cancer treatment. mdpi.com

The therapeutic potential of this compound is being explored in several areas:

Antitumor Activity: this compound has shown cytotoxicity against various cancer cell lines in in vitro and in vivo studies. For instance, it has demonstrated activity against Walker-256 carcinoma cells, P-388 and L-1210 leukemia cells, and human metastatic lung cancer cell line 95-D. mdpi.comproquest.com

Modulation of Drug Resistance: Its reported ability to inhibit P-glycoprotein suggests a role in reversing multidrug resistance, making it a potential candidate for combination therapies with other chemotherapeutic agents. nih.govmdpi.com

Future Directions in this compound Analog Design and Drug Development

Future research and development efforts for this compound are focused on enhancing its therapeutic profile, primarily through the exploration of novel derivatives, combination therapy strategies, and advanced drug delivery systems.

Exploration of Novel Derivatives with Enhanced Efficacy

The development of novel derivatives aims to improve this compound's efficacy, solubility, and stability, while minimizing potential side effects. nih.govnih.gov Structural modifications, such as the attachment of different functional groups, can alter the compound's structure-activity relationships (SAR) to enhance its antimetastatic and antiproliferative properties. nih.gov Functional groups like fluoro, methoxy (B1213986), methyl, amino, and hydroxy groups, among others, are being investigated for their effectiveness and optimal positioning. nih.gov

Research into aporphine (B1220529) alkaloids, the class to which this compound belongs, is exploring new derivatives with enhanced cytotoxicity. For example, some oxoaporphine derivatives, which contain an oxo-group and a 1,2-methylenedioxy group, have shown strong anticancer activities. nih.gov Additionally, new derivatives with various amide groups at the C4 and C5 positions are being synthesized to enhance cytotoxicity and inhibit topoisomerase bioactivity. nih.gov

Combination Therapy Strategies

Combination therapy is a key strategy to enhance the therapeutic effectiveness of anticancer drugs and overcome drug resistance. nih.govmdpi.com Research on this compound in combination with other clinically applied cytostatics has been systematically studied. tandfonline.com

Studies have shown that this compound can enhance the antitumor activity of cyclophosphamide (B585) against sarcoma 37, Lewis lung carcinoma (LLC), and L1210 leukemia in mice. mdpi.com This synergistic effect is attributed to the different pharmacological behaviors and mechanisms of action of the two drugs. mdpi.com Furthermore, combination therapy using cisplatin (B142131) and this compound has demonstrated an additive antitumor effect in cisplatin-sensitive cells, suggesting this compound as a potential candidate for treating cisplatin-resistant ovarian tumors. mdpi.comproquest.com

However, some combinations, such as this compound with vinorelbine (B1196246) (VRB), have not been recommended for clinical practice due to a considerable increase in common toxicity and a lack of enhanced antitumor effect against L1210 leukemia. tandfonline.com This highlights the need for careful evaluation of synergistic effects and toxicity profiles in combination regimens.

Advanced Drug Delivery Systems Research

Advanced drug delivery systems (DDS) are being investigated to maximize the therapeutic efficacy of drugs like this compound by ensuring targeted delivery to specific sites, minimizing off-target accumulation, and improving bioavailability. openaccessjournals.comscirp.orgnih.gov These systems can include nanoparticles, liposomes, and other miniaturized devices with biocompatible and biodegradable components. openaccessjournals.comnih.gov

For this compound, research into advanced delivery systems could address challenges such as its poor solubility and limited supply, which previously hampered its development. nih.gov Nanoparticulate platforms, for instance, can enhance drug efficacy by achieving higher drug concentrations at the target site while reducing systemic exposure and associated side effects. openaccessjournals.com

One area of research involves the use of nanoparticles in combination with this compound. For example, studies have explored the prooxidant and antimicrobic effects of this compound in combination with titanium dioxide (TiO2) nanoparticles, showing synergistic antibacterial effects and potential antioxidant activities at certain pH levels. researchgate.net While this specific research focuses on antimicrobial properties, it demonstrates the potential for integrating this compound with nanotechnology for enhanced effects, which could be extended to anticancer applications for targeted delivery and improved therapeutic outcomes.

Q & A

Q. What experimental methodologies are recommended for studying Thalicarpine's molecular mechanisms in preclinical models?

To investigate this compound’s mechanisms (e.g., DNA/RNA/protein synthesis inhibition), employ in vitro assays using cell lines (e.g., L1210 leukemia, HeLa-S3) with radiolabeled precursors (e.g., H-thymidine, H-uridine). Quantify macromolecular synthesis inhibition via scintillation counting . For mechanistic validation, use equilibrium dialysis to assess DNA binding and autoradiography for metabolite localization . Include dose-response curves (e.g., 30–60 mg/kg in mice) to correlate pharmacokinetics with efficacy .

Q. How can computational methods predict this compound's hepatoprotective properties?

Use molecular docking tools (e.g., PyRx) to analyze interactions between this compound and hepatic targets (TNF-α, TGF-β, PPARs). Validate binding affinities against silymarin, a standard hepatoprotective agent. For example, this compound exhibits superior binding to autophagy-inducer proteins (-15.7 kcal/mol vs. silymarin’s -11.1 kcal/mol) via hydrogen bonds (e.g., GLU B:206, LEU B:244) and hydrophobic interactions . Compare results across multiple protein conformations to minimize false positives .

Q. What criteria define this compound’s drug-likeness in pharmacokinetic studies?

Apply Lipinski’s Rule of Five: molecular weight (<500 Da), cLogP (<5), hydrogen bond donors/acceptors (<10 total). This compound’s structural analysis (e.g., aporphine-benzylisoquinoline dimer) may exceed these thresholds, necessitating prodrug strategies or formulation optimization. Use ADMET prediction tools to assess bioavailability and toxicity risks .

Q. How should researchers design in vivo studies to evaluate this compound’s antitumor efficacy?

Use murine models (e.g., S180 sarcomas, W-256 carcinosarcoma) with intraperitoneal or intravenous administration. Monitor tumor inhibition rates (e.g., 48–83% reduction in thymidine incorporation at 30–60 mg/kg) and survival endpoints. Include control groups treated with standard chemotherapeutics for comparative analysis .

Q. What biochemical assays are critical for validating this compound’s anti-inflammatory effects?

Measure cytokine suppression (TNF-α, IL-6) via ELISA in LPS-stimulated macrophages. Assess NF-κB pathway inhibition using luciferase reporter assays. Pair with ex vivo organ cultures (e.g., liver tissue) to confirm target engagement .

Advanced Research Questions

Q. How can contradictory data between this compound’s in vitro potency and clinical inefficacy be addressed?

Analyze pharmacokinetic-pharmacodynamic (PK-PD) mismatches: Phase I trials showed prolonged tissue retention (19.84% urinary excretion over 12 days) and CNS/cardiovascular toxicity at 1100 mg/m. Use physiologically based pharmacokinetic (PBPK) modeling to optimize dosing intervals and mitigate accumulation risks . Explore structural analogs with improved solubility or reduced plasma protein binding .

Q. What strategies validate this compound’s multitarget effects in complex disease models?

Employ systems pharmacology approaches:

- Network analysis : Map interactions between this compound’s targets (e.g., PPARs, autophagy proteins) and disease pathways.

- Transcriptomics : Compare gene expression profiles in treated vs. untreated tissues (e.g., liver, tumors).

- Synergy studies : Test combinations with standard therapies (e.g., silymarin) to identify additive or antagonistic effects .

Q. How can researchers resolve discrepancies in this compound’s DNA-binding studies?

Early UV spectroscopy failed to detect DNA binding , but equilibrium dialysis with tritiated this compound confirmed reversible interactions. Replicate experiments under varying conditions (pH, ionic strength) and use advanced techniques (e.g., surface plasmon resonance) to quantify binding kinetics .

Q. What methodologies identify this compound metabolites and their bioactivity?

Use LC-MS/MS with rat/human liver microsomes to detect phase I/II metabolites. For neuroprotective metabolites, employ in vitro models (e.g., glutamate-induced neuronal injury) and compare activity profiles to parent compounds .

Q. How should structural modifications enhance this compound’s therapeutic index?

Focus on:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.